molecular formula C11H19FN2O2 B13701431 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine

Cat. No.: B13701431
M. Wt: 230.28 g/mol
InChI Key: YDLBAJWOJWUYJN-UHFFFAOYSA-N
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Description

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine is a chemically modified tetrahydropyridine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a fluorine substituent at the 5-position, and a methanamine moiety at the 4-position.

Properties

Molecular Formula

C11H19FN2O2

Molecular Weight

230.28 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-5-fluoro-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C11H19FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h4-7,13H2,1-3H3

InChI Key

YDLBAJWOJWUYJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(C1)F)CN

Origin of Product

United States

Preparation Methods

Synthesis of N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester

This compound is synthesized through a three-step reaction involving N-(tert-butoxycarbonyl)-4-piperidone, 4-aminopyridine, and other reagents. The steps include forming trifluoromethanesulfonyl imines, followed by a reaction with diisopropylamine and n-butyl lithium, and finally, a palladium-catalyzed borylation.

Synthesis of Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

This compound is synthesized via an iodine-catalyzed five-component reaction involving 4-fluoroaniline, 4-trifluoromethyl benzaldehyde, and ethyl acetoacetate in methanol.

Characterization Techniques

Characterization of the final product would involve various spectroscopic techniques:

Data Tables

Given the absence of specific data for this compound, we can refer to related compounds for general guidance:

Compound Synthesis Method Yield
N-tert-butoxycarbonyl-1,2,5,6-tetrahydropyridine-4-boronic acid pinacol ester Three-step reaction involving trifluoromethanesulfonyl imines and palladium-catalyzed borylation 51-58%
Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate Iodine-catalyzed five-component reaction Not specified

Chemical Reactions Analysis

Types of Reactions

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Various amine derivatives.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential use in drug development, particularly in targeting neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The Boc protecting group ensures stability and selectivity in reactions, while the fluorine atom enhances binding affinity and metabolic stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine can be contextualized against related compounds, particularly those sharing the tetrahydropyridine core or neuroactive profiles. Below is a comparative analysis based on the provided evidence and structural analogs:

Structural and Functional Comparison with MPTP

MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), described in , is a neurotoxin known to induce Parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra . Key differences between MPTP and the target compound include:

Feature This compound MPTP
Core Structure 1,2,3,6-Tetrahydropyridine 1,2,5,6-Tetrahydropyridine
Substituents Boc-protected amine, 5-fluoro, 4-methanamine 1-methyl, 4-phenyl
Metabolic Activation Boc group may hinder bioactivation Converted to toxic MPP+ metabolite
Biological Impact Unknown (theoretical stability/reduced toxicity) Severe neurotoxicity

The Boc group in the target compound likely prevents metabolic conversion to reactive intermediates, contrasting with MPTP’s bioactivation pathway.

Comparison with Pyrazole Derivatives ()

lists pyrazole-carboximidamide derivatives (e.g., 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide) . While structurally distinct from tetrahydropyridines, these compounds highlight the role of substituents in modulating activity. For example:

  • Electron-withdrawing groups (e.g., 4-chlorophenyl in compound 3) enhance stability and receptor affinity in pyrazoles. Similarly, the 5-fluoro substituent in the target compound may confer analogous electronic effects.
  • Bulkier groups (e.g., 2-bromophenyl in compound 4) reduce conformational flexibility, a factor that could parallel the steric effects of the Boc group in the target molecule.

However, the tetrahydropyridine core of the target compound distinguishes it from pyrazole derivatives in terms of ring strain, hydrogen bonding capacity, and metabolic pathways.

Research Findings and Implications

  • MPTP’s Toxicity Mechanism : MPTP’s conversion to MPP+ inhibits mitochondrial complex I, causing oxidative stress and neuronal death . The Boc and fluorine groups in the target compound may mitigate such toxicity by blocking metabolic activation or enhancing antioxidant properties.
  • Synthetic Utility : The Boc group in the target compound offers reversible protection for amines, a feature absent in MPTP and pyrazole derivatives, enabling controlled functionalization in drug synthesis.

Biological Activity

1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine-4-methanamine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl 4-(5-fluoro-1,2,3,6-tetrahydropyridin-4-yl)methanamine
  • Molecular Formula : C16H28BNO4
  • Molecular Weight : 309.2 g/mol
  • CAS Number : 286961-14-6

Synthesis Methods

The synthesis of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine derivatives typically involves multi-step reactions utilizing various reagents. A notable method includes:

  • Starting Materials : N-(tert-butoxycarbonyl)-4-piperidone and 4-aminopyridine.
  • Reagents : Trifluoromethanesulfonic anhydride, n-butyllithium, and bis(pinacolato)diboron.
  • Solvents : Dichloromethane and tetrahydrofuran.
  • Catalysts : Palladium-based catalysts are often employed to facilitate the reactions.

The purity of synthesized compounds can exceed 98%, with yields reported between 51% to 58% depending on the specific reaction conditions used .

Antitumor Activity

Research has demonstrated that derivatives of 1-Boc-5-fluoro-1,2,3,6-tetrahydropyridine exhibit potent antitumor activity. For instance:

  • In Vitro Studies : Compounds have shown significant inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a mechanism involving the intracellular release of active metabolites that inhibit cell proliferation.

Antimicrobial Activity

The biological evaluation of various derivatives has indicated promising antimicrobial properties:

  • Activity Against Bacteria and Fungi : Compounds derived from this scaffold have been tested against a range of bacterial strains (e.g., E. coli, S. aureus) and fungal strains (e.g., A. niger) using agar diffusion methods. Results indicated zones of inhibition comparable to conventional antibiotics .

The mechanism by which these compounds exert their biological effects is still under investigation but may involve:

  • Inhibition of Key Enzymes : Some studies suggest that these compounds may act by inhibiting enzymes involved in nucleotide metabolism or by interfering with cellular signaling pathways critical for tumor growth .

Case Studies and Research Findings

StudyCompound TestedTargetResults
5-Fluoro DerivativesL1210 Mouse Leukemia CellsPotent inhibition with IC50 in nanomolar range
Various DerivativesE. coli & S. aureusSignificant antimicrobial activity with zones of inhibition up to 12 mm
Aryl-Amino Alcohol DerivativesPlasmodium falciparumEffective against drug-sensitive and resistant strains

Q & A

Q. Table 1: Boc Deprotection Efficiency Under Different Conditions

ConditionReagentTime (h)Yield (%)Purity (%)Source
Strong acidTFA/DCM311.195
Mild acid1 N HCl108.590
ThermalDMF, 100°C6<570

Q. Table 2: Impact of Fluorine on Reactivity

Reaction TypeFluorine EffectMitigation StrategySource
SNArSlowed due to electron withdrawalUse Pd-catalyzed cross-coupling
OxidationEnhanced stabilityAvoid strong oxidizing agents
LithiationUnintended C-6 activationLow-temperature LDA conditions

Key Recommendations

  • Synthetic Challenges : Prioritize microwave-assisted methods for time-sensitive couplings .
  • Data Interpretation : Combine VT-NMR and 2D-COSY to address spectral ambiguities .
  • Fluorine Handling : Preclude nucleophilic substitution unless directed by protecting groups .

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